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Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms,

stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties,

including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with

metal ions, have made it a privileged scaffold in the design of a vast array of therapeutic

agents. This technical guide provides an in-depth exploration of the diverse biological activities

of imidazole and its derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral,

and anti-inflammatory properties. The information is presented to facilitate research and

development efforts in the pursuit of novel therapeutics.

Anticancer Activities
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting

various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell

survival. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to

the disruption of cellular structures.[1]

Inhibition of Protein Kinases
Many imidazole-based compounds target protein kinases, which are crucial regulators of cell

signaling pathways often dysregulated in cancer.
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Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have

been developed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal

role in the proliferation and survival of cancer cells.[2][3][4] For instance, certain fused

imidazole compounds have demonstrated significant EGFR inhibitory activity, with IC50

values in the nanomolar range, comparable to the approved drug erlotinib.[4][5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the

formation of new blood vessels, is essential for tumor growth and metastasis. Imidazole

derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.[6][7][8]

Substituted imidazolinones, for example, have exhibited potent VEGFR-2 inhibition with IC50

values in the low micromolar and even nanomolar range.[6][7]

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is

involved in cellular responses to stress and inflammation and has been implicated in cancer

progression. Novel imidazole derivatives have been synthesized and identified as inhibitors

of p38 MAP kinase, demonstrating potential as anticancer agents.[9][10]

Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and

the mitotic spindle. Disruption of microtubule dynamics is a validated anticancer strategy.

Imidazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading

to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13][14] Some of these

compounds have shown IC50 values for tubulin polymerization inhibition in the low micromolar

range.[11][13]

Quantitative Data: Anticancer Activity of Imidazole
Derivatives
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Compound/Derivati
ve Class

Target/Cell Line IC50 Value Reference(s)

Fused Imidazole

Derivative (3c)
EGFR 236.38 ± 0.04 nM [4][5]

Fused Imidazole

Derivative (2c)
EGFR 617.33 ± 0.04 nM [4][5]

Fused Imidazole

Derivative (2d)
EGFR 710 ± 0.05 nM [4][5]

Trisubstituted

Imidazoles

EGFRL858R/T790M/

C797S
< 8 nM [3]

Nazartinib H1975 cells 4.18 nM [3]

Substituted

Imidazolinone (3j)
VEGFR-2 0.07 µM [6][7]

Substituted

Imidazolinone (3f)
VEGFR-2 0.10 µM [6][7]

Substituted

Imidazolinone (6i)
VEGFR-2 0.11 µM [6][7]

Imidazopyridine

Derivative (6)

Tubulin

Polymerization
6.1 ± 0.1 µM [11]

2-Aryl-4-benzoyl-

imidazole (ABI-231)

Various Cancer Cell

Lines
5.2 nM (average) [14]

Imidazole-Thiadiazole

Derivatives

Murine Leukemia

(L1210/0)
- [15]

Imidazole-Thiadiazole

Derivatives

Human T-lymphocyte

(Molt4/C8)
- [15]

N-substituted

Imidazole Amide

(AA6)

p38 MAP Kinase 403.57 ± 6.35 nM [10][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33479688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497068/
https://pubmed.ncbi.nlm.nih.gov/33479688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497068/
https://pubmed.ncbi.nlm.nih.gov/33479688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497068/
https://www.mdpi.com/1422-0067/24/3/2651
https://www.mdpi.com/1422-0067/24/3/2651
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00095
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00095
https://pmc.ncbi.nlm.nih.gov/articles/PMC11181476/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00095
https://pubs.rsc.org/en/content/articlehtml/2022/md/d1md00392e
https://www.researchgate.net/publication/51507712_Synthesis_and_antiproliferative_activity_of_novel_2-aryl-4-benzoyl-imidazole_derivatives_targeting_tubulin_polymerization
https://www.researchgate.net/publication/293190175_Quantitative_Structure_Activity_Relationship_of_2_5_6-Trisubstituted_imidazo_2_1-b-1_3_4-Thiadiazole_as_Anticancer_Compunds
https://www.researchgate.net/publication/293190175_Quantitative_Structure_Activity_Relationship_of_2_5_6-Trisubstituted_imidazo_2_1-b-1_3_4-Thiadiazole_as_Anticancer_Compunds
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210024/
https://pubs.acs.org/doi/10.1021/acsomega.3c00605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antifungal Activities
Imidazole-containing compounds are among the most widely used antifungal agents. Their

primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (a

cytochrome P450 enzyme), which is a key enzyme in the biosynthesis of ergosterol, an

essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads

to increased membrane permeability and ultimately, fungal cell death.

Quantitative Data: Antifungal Activity of Imidazole
Derivatives

Compound/Derivati
ve Class

Fungal Strain MIC Value (µg/mL) Reference(s)

Imidazole-2,4-dienone

(31)

Candida albicans

64110 (fluconazole-

resistant)

8 [17]

Imidazole-2,4-dienone

(42)

Candida albicans

64110 (fluconazole-

resistant)

8 [17]

Imidazole-2,4-dienone

(31)
Candida spp. 0.5 - 8 [17]

Imidazole-2,4-dienone

(42)
Candida spp. 2 - 32 [17]

Imidazole Derivative

(2a)
Aspergillus niger 12.5 [18]

Various Imidazole

Derivatives

Candida albicans,

Aspergillus niger,

Cryptococcus

neoformans

Varies [19]

Thiazole and

Imidazole Derivatives
Various Bacteria 125 - 1000 [20]

Antibacterial Activities
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Imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-

positive and Gram-negative bacteria. Their mechanisms of action can involve the inhibition of

DNA synthesis, disruption of cell wall synthesis, and interference with the cell membrane.[21]

Quantitative Data: Antibacterial Activity of Imidazole
Derivatives

Compound/Derivati
ve Class

Bacterial Strain MIC Value (µg/mL) Reference(s)

Imidazole Derivative

(HL1)

Staphylococcus

aureus
625

Imidazole Derivative

(HL1)
MRSA 1250 [21]

Imidazole Derivative

(HL2)

Staphylococcus

aureus
625 [21]

Imidazole Derivative

(HL2)
MRSA 625 [21]

Imidazole Derivative

(HL2)
Escherichia coli 2500 [21]

Imidazole Derivative

(HL2)

Pseudomonas

aeruginosa
2500 [21]

Imidazole Derivative

(3b)
Bacillus subtilis 4

Imidazole Derivative

(3b)
Escherichia coli 128 [22]

Benzimidazole

Derivative (EJMCh-

13)

Staphylococcus

aureus
15.6 [23]

Imidazole Derivative

(2c)
Bacillus subtilis 6.25 [18]
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Antiviral Activities
The antiviral potential of imidazole derivatives has been explored against a range of viruses.

The mechanisms of action are varied and can include the inhibition of viral entry, replication, or

release from host cells.

Quantitative Data: Antiviral Activity of Imidazole
Derivatives

Compound/Derivati
ve Class

Virus EC50 Value (µM) Reference(s)

Imidazole-based

compound (5a)
Influenza A 0.3 [24]

Imidazole-based

compound (5b)
Influenza A 0.4 [24]

Imidazole 4,5-

dicarboxamide (8b)

Yellow Fever Virus

(YFV)
1.85 [24]

Imidazole 4,5-

dicarboxamide (8c)
Dengue Virus (DENV) 1.93 [24]

Anti-inflammatory Activities
Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily

through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of

prostaglandins, potent inflammatory mediators. Some derivatives show selectivity for COX-2,

the inducible isoform of the enzyme that is upregulated during inflammation, which may offer a

better safety profile compared to non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of
Imidazole Derivatives
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Compound/Derivati
ve Class

Target IC50 Value Reference(s)

5-Aryl-1-(4-

methylsulfonylphenyl)i

midazole (3)

PGE2 production 3.3 ± 2.93 nM [25]

5-Aryl-1-(4-

methylsulfonylphenyl)i

midazole (13)

PGE2 production 5.3 ± 0.23 nM [25]

1-Benzyl-2-

(methylsulfonyl)-1H-

imidazole (84)

COX-2 0.71 µM [25]

Imidazoline-5-one

derivative (22)
COX-2 0.090 µmol/L [26]

Imidazoline-5-one

derivative (23)
COX-2 0.087 µmol/L [26]

Imidazoline-5-one

derivative (24)
COX-2 0.092 µmol/L [26]

N-substituted

Imidazole Amide

(AA2-AA6)

Albumin Denaturation
33.27±2.12 to

301.12±10.23 µg/mL
[16]

Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the imidazole derivative

and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an

antimicrobial agent.

Methodology:

Compound Preparation: Prepare a serial two-fold dilution of the imidazole derivative in a 96-

well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for

bacteria, RPMI-1640 for fungi).

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5

McFarland standard).

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24

hours for bacteria, 35°C for 24-48 hours for fungi).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible growth of the microorganism.
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Carrageenan-Induced Paw Edema for Anti-inflammatory
Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

Animal Dosing: Administer the imidazole derivative or a reference drug (e.g., indomethacin)

to a group of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or

intraperitoneal). A control group receives the vehicle.

Induction of Edema: After a specified time, inject a solution of carrageenan (a phlogistic

agent) into the sub-plantar region of the right hind paw of each animal.

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,

and 5 hours) after carrageenan injection using a plethysmometer.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the control group.

Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an

antiviral compound.

Methodology:

Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions

of the imidazole derivative.

Infection: Infect the cell monolayers with the virus-compound mixtures.

Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g.,

agarose or methylcellulose) to restrict virus spread to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation.
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Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and

count the plaques.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration and determine the EC50 value (the concentration that reduces the number of

plaques by 50%).

Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by imidazole derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

EGFR

RAS PI3K

RAF

MEK

ERK

Cell Proliferation,
Survival, Angiogenesis

AKT

mTOR

Imidazole
Derivatives

Inhibition

EGF

Click to download full resolution via product page

Caption: EGFR Signaling Pathway Inhibition by Imidazole Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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